molecular formula C22H14O4 B11067392 4-(naphthalen-2-yl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

4-(naphthalen-2-yl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

Cat. No.: B11067392
M. Wt: 342.3 g/mol
InChI Key: KWLRARSVXXWDPX-UHFFFAOYSA-N
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Description

4-(2-NAPHTHYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a fused ring system that includes a naphthalene moiety and a pyranochromene structure. The unique arrangement of these rings imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(2-NAPHTHYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE typically involves multicomponent reactions. One common method is the one-pot three-component condensation reaction. This reaction involves the use of 2-naphthol, isatins, and cyclic 1,3-dicarbonyl compounds such as dimedone or cyclohexa-1,3-dione. The reaction is catalyzed by mesoporous magnetite nanoparticles (Fe3O4@MCM-41-SO3H@[HMIm]HSO4) and proceeds under mild conditions to yield the desired product .

Chemical Reactions Analysis

4-(2-NAPHTHYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene moiety, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-(2-NAPHTHYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-NAPHTHYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

4-(2-NAPHTHYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE can be compared with other similar compounds, such as:

    Coumarins: These compounds also contain a fused ring system and exhibit similar biological activities.

    Chromenes: These compounds share the pyranochromene structure and are used in similar applications.

    Naphthopyrans: These compounds contain a naphthalene moiety and are used in the synthesis of dyes and pigments.

The uniqueness of 4-(2-NAPHTHYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE lies in its specific ring structure and the combination of naphthalene and pyranochromene moieties, which impart distinct chemical and biological properties .

Properties

Molecular Formula

C22H14O4

Molecular Weight

342.3 g/mol

IUPAC Name

4-naphthalen-2-yl-3,4-dihydropyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C22H14O4/c23-19-12-17(15-10-9-13-5-1-2-6-14(13)11-15)20-21(26-19)16-7-3-4-8-18(16)25-22(20)24/h1-11,17H,12H2

InChI Key

KWLRARSVXXWDPX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3OC2=O)OC1=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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